N-Cbz-O-benzyl-L-serine succinimido ester N-Cbz-O-benzyl-L-serine succinimido ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16525066
InChI: InChI=1S/C22H22N2O7/c25-19-11-12-20(26)24(19)31-21(27)18(15-29-13-16-7-3-1-4-8-16)23-22(28)30-14-17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,23,28)
SMILES:
Molecular Formula: C22H22N2O7
Molecular Weight: 426.4 g/mol

N-Cbz-O-benzyl-L-serine succinimido ester

CAS No.:

Cat. No.: VC16525066

Molecular Formula: C22H22N2O7

Molecular Weight: 426.4 g/mol

* For research use only. Not for human or veterinary use.

N-Cbz-O-benzyl-L-serine succinimido ester -

Specification

Molecular Formula C22H22N2O7
Molecular Weight 426.4 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 3-phenylmethoxy-2-(phenylmethoxycarbonylamino)propanoate
Standard InChI InChI=1S/C22H22N2O7/c25-19-11-12-20(26)24(19)31-21(27)18(15-29-13-16-7-3-1-4-8-16)23-22(28)30-14-17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,23,28)
Standard InChI Key FENPPJIIQWZISH-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)N(C1=O)OC(=O)C(COCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

N-Cbz-O-benzyl-L-serine succinimido ester (C₂₂H₂₂N₂O₇) is a chiral molecule with a molecular weight of 426.4 g/mol. Its structure integrates three critical components:

  • L-Serine Backbone: Provides the amino acid framework.

  • Benzyloxycarbonyl (Cbz) Group: Protects the α-amino group from unintended reactions during peptide elongation.

  • N-Hydroxysuccinimide (NHS) Ester: Activates the carboxyl group for nucleophilic acyl substitution.

Key Physicochemical Properties

PropertyValueSource
IUPAC Name(2,5-dioxopyrrolidin-1-yl) (2S)-3-phenylmethoxy-2-(phenylmethoxycarbonylamino)propanoatePubChem
Molecular FormulaC₂₂H₂₂N₂O₇PubChem
Molecular Weight426.4 g/molPubChem
SolubilitySoluble in DMF, DCM, THFExperimental
StabilitySensitive to hydrolysis; store at -20°CStability studies

The tert-butyl variant (Z-Ser(tBu)-OSu, CAS 19460-97-0) demonstrates altered solubility and stability due to its bulkier protecting group, though the benzyl variant remains preferred for its balance of reactivity and ease of deprotection.

Synthetic Routes and Optimization Strategies

Laboratory-Scale Synthesis

The synthesis involves three sequential steps:

  • Hydroxyl Group Protection: L-serine reacts with benzyl chloride under basic conditions (e.g., triethylamine) to form O-benzyl-L-serine.

  • Amino Group Protection: The amino group is shielded using benzyloxycarbonyl chloride (Cbz-Cl), yielding N-Cbz-O-benzyl-L-serine.

  • NHS Ester Activation: The carboxyl group is activated via reaction with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in anhydrous DMF.

Critical Reaction Conditions

ParameterOptimal ValueImpact on Yield
Temperature0–4°C (during coupling)Minimizes racemization
SolventAnhydrous DMFEnhances reagent solubility
Molar Ratio (NHS:DCC)1:1.2Maximizes ester formation

Industrial-scale production employs continuous flow reactors to improve mixing and reduce side reactions, achieving yields >85%.

Applications in Peptide Synthesis and Drug Development

Peptide Bond Formation

The NHS ester group facilitates nucleophilic attack by amine groups, forming stable amide bonds. This reactivity is exploited in:

  • Solid-Phase Peptide Synthesis (SPPS): Enables sequential addition of protected amino acids to resin-bound peptides.

  • Segment Condensation: Links pre-synthesized peptide fragments with minimal epimerization.

Drug Delivery Systems

The compound’s benzyl group enhances lipophilicity, aiding in the design of cell-penetrating peptides. For example, serine-rich motifs conjugated via this ester show improved blood-brain barrier permeability in preclinical models.

Enzyme Inhibition Studies

Modification of serine residues in catalytic sites (e.g., serine proteases) using this ester has revealed insights into enzyme mechanisms, guiding the development of inhibitors for diseases like Alzheimer’s.

Stability and Degradation Pathways

Environmental Sensitivity

Hydrolysis is the primary degradation route, accelerated by:

  • Humidity: >50% relative humidity increases hydrolysis rates 3-fold.

  • Temperature: Storage at 25°C reduces shelf life to <1 month vs. >6 months at -20°C.

Stability Study Parameters

ConditionDegradation ProductsAnalytical Method
40°C, 75% humidity, 4 weeksFree serine, NHSHPLC (95% purity threshold)
Ambient light, 25°COxidized benzyl groupsLC-MS/MS

Comparative Analysis with Analogous Compounds

Z-Ser(tBu)-OSu vs. Z-Ser(bzl)-OSu

FeatureZ-Ser(bzl)-OSuZ-Ser(tBu)-OSu
Protecting GroupBenzyl (bzl)tert-Butyl (tBu)
Deprotection MethodHydrogenolysis (Pd/C)Acidolysis (TFA)
Solubility in DCMHighModerate
Steric HindranceLowHigh

The benzyl variant’s lower steric hindrance makes it preferable for synthesizing peptides with bulky adjacent residues.

Future Directions and Challenges

Scalability Improvements

Adopting flow chemistry and in-line analytics (e.g., FTIR) could reduce batch-to-batch variability in industrial synthesis.

Novel Applications

Ongoing research explores its use in:

  • Bioconjugation: Attaching fluorescent tags to antibodies for imaging.

  • Supramolecular Chemistry: Designing self-assembling peptide nanostructures.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator